N-cyanomethyl-N'-(1,1-dimethylethyl)urea
Description
N-Cyanomethyl-N'-(1,1-dimethylethyl)urea is a substituted urea derivative characterized by a cyanomethyl group (-CH2CN) attached to one nitrogen atom and a tert-butyl (1,1-dimethylethyl) group on the adjacent nitrogen. While direct references to this compound are absent in the provided evidence, its structure can be inferred from analogous urea derivatives. Substituted ureas are widely studied for their applications in agrochemicals, pharmaceuticals, and materials science due to their tunable physicochemical properties and biological activity .
Such structural features are critical in determining compound behavior in biological systems or synthetic pathways.
Properties
Molecular Formula |
C7H13N3O |
|---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
1-tert-butyl-3-(cyanomethyl)urea |
InChI |
InChI=1S/C7H13N3O/c1-7(2,3)10-6(11)9-5-4-8/h5H2,1-3H3,(H2,9,10,11) |
InChI Key |
LHHVKOZHTLETLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)NCC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Urea Derivatives
Structural Analogues with tert-Butyl Substituents
Tebuthiuron (CAS 34014-18-1)
- Structure : N-[5-(1,1-Dimethylethyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethylurea.
- Properties: A non-selective herbicide with a thiadiazolyl ring and dimethylurea backbone.
- Toxicity : LD50 (rat, oral) = 630 mg/kg, indicating moderate toxicity .
- Key Difference: Tebuthiuron lacks a cyanomethyl group but incorporates a heterocyclic thiadiazolyl ring, enhancing its herbicidal activity.
Diafenthiuron (CAS 80060-09-9)
- Structure: Includes N'-(1,1-dimethylethyl)urea and a bis-isopropylphenoxy group.
- Application : Acaricide and insecticide targeting mite populations.
- Metabolism : Degrades into carbodiimide and urea derivatives, highlighting metabolic instability compared to the target compound .
tert-Butylurea (CAS 4248-19-5)
- Structure : Simplest tert-butyl-substituted urea (N-(1,1-dimethylethyl)urea).
- Properties: Used as a synthetic intermediate. Limited toxicity data available, but structurally simpler than the target compound .
Table 1: Comparison of tert-Butyl-Containing Ureas
Structural Analogues with Cyano-Containing Substituents
1-Cyanoacetyl-3-methylurea (CAS 6972-77-6)
- Structure: Cyanoacetyl and methyl groups on urea.
- Application : Intermediate in organic synthesis.
- Reactivity: The cyano group facilitates nucleophilic reactions, similar to the cyanomethyl group in the target compound .
N'-(4-Cyanophenyl)-N,N-dimethylurea (CAS 82261-41-4)
- Structure: Aryl cyanophenyl and dimethyl substituents.
- Use: Potential precursor for dyes or pharmaceuticals.
- Key Difference: Aromatic substitution vs. aliphatic cyanomethyl in the target compound, affecting solubility and electronic properties .
Table 2: Cyano-Substituted Ureas
Functional and Toxicity Comparisons
- Electron-Withdrawing Effects: The cyanomethyl group may increase metabolic stability compared to alkyl or aryl substituents, as seen in 1-cyanoacetyl-3-methylurea .
- Toxicity Trends : Compounds with heterocyclic groups (e.g., Tebuthiuron) exhibit higher toxicity than simpler ureas like tert-butylurea, suggesting the target compound’s toxicity profile may depend on substituent interactions .
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